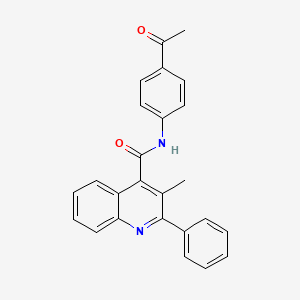
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in many physiological and pathological processes. The inhibition of JAKs has been shown to have therapeutic potential in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide inhibits JAKs by binding to their catalytic domains, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to the suppression of cytokine and growth factor signaling, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various immune cells, including T cells, B cells, and dendritic cells. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promotes the generation of regulatory T cells. This compound also inhibits the proliferation and survival of cancer cells, through the suppression of JAK-STAT signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for JAKs, and its ability to modulate immune responses and cell proliferation. However, its use in lab experiments is limited by its potential toxicity and off-target effects, as well as the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several areas of research that could benefit from further investigation of N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is the development of more potent and selective JAK inhibitors, with fewer side effects and better pharmacokinetic properties. Another direction is the exploration of combination therapies, where this compound is used in combination with other drugs or immunotherapies, to enhance its efficacy and reduce toxicity. Finally, the role of JAK-STAT signaling in various diseases and physiological processes, such as aging and metabolism, could be further elucidated using this compound as a research tool.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been investigated for its anti-cancer properties, particularly in hematological malignancies such as leukemia and lymphoma.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-7-8-16(19-12-14)20-17(22)13-5-4-6-15(11-13)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXWOMSRCPCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{[(4-fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3462334.png)
![N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462342.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462343.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462348.png)
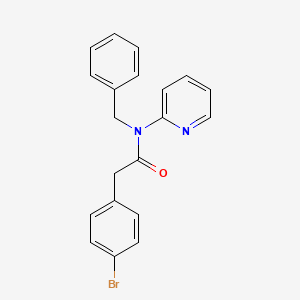
![N-{[(diphenylmethyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B3462383.png)
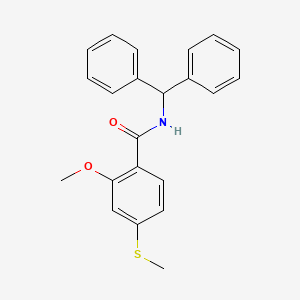
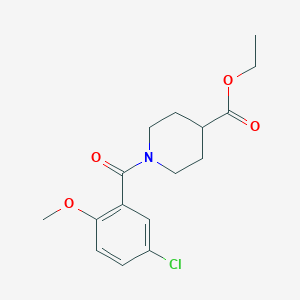
![4-[(4-chlorophenyl)acetyl]morpholine](/img/structure/B3462397.png)
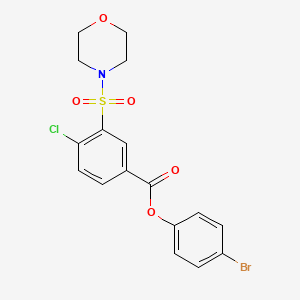
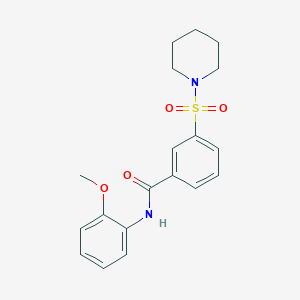
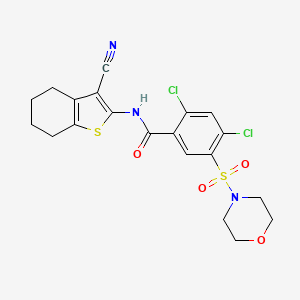
![3-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3462441.png)
